
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of piperidine, featuring a piperidine ring with two keto groups at positions 2 and 6, and an acetyl chloride group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride typically involves the reaction of 2,6-dioxopiperidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,6-Dioxopiperidine+Acetyl chloride→2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2,6-Dioxopiperidin-4-yl)acetic acid.
Reduction: The keto groups in the piperidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis: Water, aqueous base or acid
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to introduce the 2,6-dioxopiperidin-4-yl group into various compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with piperidine-based structures.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The keto groups in the piperidine ring can also participate in reactions, such as reduction, to form hydroxyl groups.
Comparación Con Compuestos Similares
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride can be compared with other similar compounds, such as:
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
2,6-Dioxopiperidine: Lacks the acetyl chloride group, making it less reactive towards nucleophiles.
N-Acetylpiperidine: Contains an acetyl group attached to the nitrogen atom but lacks the keto groups at positions 2 and 6.
The uniqueness of this compound lies in its combination of the reactive acetyl chloride group and the presence of two keto groups in the piperidine ring, which provides a versatile platform for various chemical transformations.
Propiedades
Fórmula molecular |
C7H8ClNO3 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-4-yl)acetyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c8-5(10)1-4-2-6(11)9-7(12)3-4/h4H,1-3H2,(H,9,11,12) |
Clave InChI |
ZQTGHSFCLOUPSP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)NC1=O)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





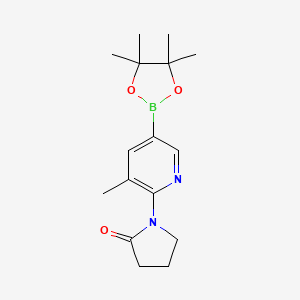



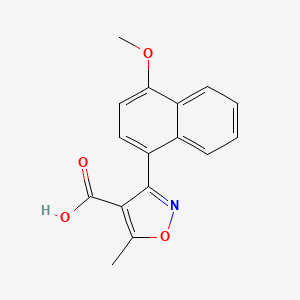
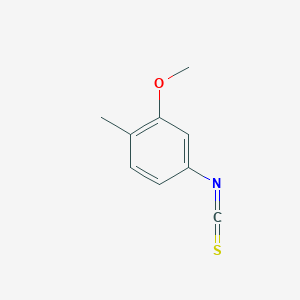
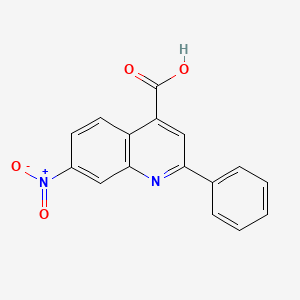
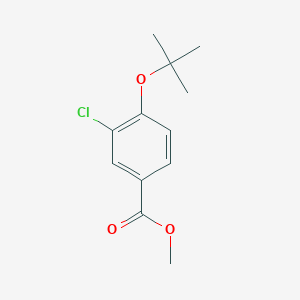
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)


